molecular formula C8H7N3O B562095 2-Cyanobenzohydrazide CAS No. 19731-00-1

2-Cyanobenzohydrazide

Cat. No.: B562095
CAS No.: 19731-00-1
M. Wt: 161.164
InChI Key: TWJNQYPJQDRXPH-UHFFFAOYSA-N
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Description

2-Cyanobenzohydrazide is an organic compound with the molecular formula C8H7N3O. It is a derivative of benzoic acid, where the carboxyl group is replaced by a hydrazide group and a cyano group is attached to the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanobenzohydrazide can be synthesized through several methods. One common approach involves the reaction of 2-cyanobenzoic acid with hydrazine hydrate in the presence of a suitable solvent such as methanol. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyanobenzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyanobenzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

  • 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide
  • 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide

Comparison: 2-Cyanobenzohydrazide is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to its analogs, it may offer different biological activities or material properties, making it a versatile compound in various research fields .

Properties

IUPAC Name

2-cyanobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-6-3-1-2-4-7(6)8(12)11-10/h1-4H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJNQYPJQDRXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717386
Record name 2-Cyanobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19731-00-1
Record name 2-Cyanobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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